molecular formula C18H21N3O6S B4013414 1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine

1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine

Cat. No. B4013414
M. Wt: 407.4 g/mol
InChI Key: XNELZFIYBSBSIU-UHFFFAOYSA-N
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Description

This compound is part of a broader class of chemicals known for their potential in various applications due to their unique structural and functional properties. The specific functionalities attached to the piperazine ring, such as the methoxy and nitrophenyl sulfonyl groups, play a crucial role in determining the compound's reactivity, physical, and chemical properties.

Synthesis Analysis

The synthesis of related piperazine derivatives involves multiple steps, including nucleophilic substitution and coupling reactions. These processes are critical for attaching the desired functional groups to the piperazine core. The synthesis often requires precise conditions to ensure the successful addition of each group without unwanted side reactions (Kumara et al., 2017).

Molecular Structure Analysis

Crystal structure studies, such as X-ray diffraction, are employed to determine the exact molecular geometry of piperazine derivatives. These studies reveal information about bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and properties (Kumara et al., 2017).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the attached functional groups. The presence of methoxy and nitrophenyl sulfonyl groups influences the compound's reactivity towards different reagents, affecting its potential applications and synthesis of further derivatives (Kumara et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are determined by the compound's molecular structure. For example, the crystal packing and intermolecular interactions can significantly affect the compound's solubility and melting point, which are important for its practical applications (Kumara et al., 2017).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical species, are influenced by the electronic structure of the molecule. The nitro and methoxy groups attached to the phenyl rings can affect the electron density distribution in the molecule, influencing its chemical behavior and interactions with other compounds (Kumara et al., 2017).

properties

IUPAC Name

1-(4-methoxy-3-nitrophenyl)sulfonyl-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O6S/c1-26-15-5-3-14(4-6-15)19-9-11-20(12-10-19)28(24,25)16-7-8-18(27-2)17(13-16)21(22)23/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNELZFIYBSBSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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